5-Bromo-1-cyclohexyl-6-fluorobenzimidazole
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Overview
Description
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole: is a chemical compound with the molecular formula C13H14BrFN2 and a molecular weight of 297.17 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and cyclohexylamine.
Cyclization Reaction: The key step involves the cyclization of 5-bromo-2-fluoroaniline with cyclohexylamine under specific reaction conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzimidazole: A similar compound with a fluorine atom at the 5-position instead of bromine.
5-Bromo-1H-benzimidazole: A compound with a bromine atom at the 5-position but lacking the cyclohexyl group.
Uniqueness
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is unique due to the presence of both bromine and fluorine atoms, as well as the cyclohexyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-1-cyclohexyl-6-fluorobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2/c14-10-6-12-13(7-11(10)15)17(8-16-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQORTAOFZXABHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=CC(=C(C=C32)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742916 |
Source
|
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-71-4 |
Source
|
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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